molecular formula C9H12N2O B12444812 3-Phenoxypropanimidamide CAS No. 858181-71-2

3-Phenoxypropanimidamide

Cat. No.: B12444812
CAS No.: 858181-71-2
M. Wt: 164.20 g/mol
InChI Key: PJIRAGUNSHIUDN-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 3-Phenoxypropanimidamide typically involves the reaction of 3-phenoxypropionitrile with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness .

Chemical Reactions Analysis

3-Phenoxypropanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions where the phenoxy group or the amide group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides or alkoxides.

Scientific Research Applications

3-Phenoxypropanimidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Phenoxypropanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence oxidative stress pathways and enzyme activity .

Comparison with Similar Compounds

3-Phenoxypropanimidamide can be compared with other similar compounds, such as:

    3-Phenoxypropionic acid: Similar in structure but with a carboxylic acid group instead of an amide group.

    3-Phenoxybenzamide: Contains a benzamide group instead of a propanimidamide group.

    3-Phenoxybenzoic acid: Similar in structure but with a benzoic acid group

Properties

IUPAC Name

3-phenoxypropanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c10-9(11)6-7-12-8-4-2-1-3-5-8/h1-5H,6-7H2,(H3,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJIRAGUNSHIUDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCC(=N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20640967
Record name 3-Phenoxypropanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858181-71-2
Record name 3-Phenoxypropanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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